Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-

Description

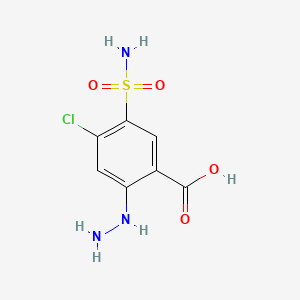

- Chlorine at position 4 (para to the carboxylic acid group).

- Hydrazino group (-NH-NH₂) at position 2 (ortho to the carboxylic acid).

- Sulfamoyl group (-SO₂-NH₂) at position 5 (meta to chlorine).

This compound is structurally related to pharmaceuticals like xipamide () and metolazone (), which share the 4-chloro-5-sulfamoyl-benzoic acid core.

Properties

CAS No. |

4793-73-1 |

|---|---|

Molecular Formula |

C7H8ClN3O4S |

Molecular Weight |

265.68 g/mol |

IUPAC Name |

4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15) |

InChI Key |

WMMMACHQLMVPEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Sulfonation

Step 2: Chlorination

Step 3: Hydrazination

Reaction Conditions and Optimization

The following table summarizes critical reaction conditions for each step:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Chlorosulfonic acid, N-methylpyrrolidone | Catalyst: Sodium sulfate; Temp: ~145°C; Time: ~5 hours |

| Chlorination | Thionyl chloride | Reflux conditions; Solvent: Dichloromethane |

| Hydrazination | Hydrazine hydrate | Temp: Room temperature; Solvent: Ethanol |

Challenges and Considerations

-

- Each step must be carefully monitored to minimize side reactions and maximize yield.

- Reaction parameters such as temperature, pH, and solvent choice play crucial roles.

-

- Impurities from incomplete reactions or side products require removal via recrystallization or chromatography.

-

- Processes should be designed for cost-effectiveness and environmental sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzoic acid derivatives often involves methods such as diazotization and sulfonylation. For instance, the preparation of 2-chloro-5-sulfamoylbenzoic acids can be achieved through the treatment of 2-amino-5-sulfamoylbenzoic acid with diazonium salts, followed by sulfonyl chloride reactions . The characterization of these compounds typically employs techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm their structures and purity.

Key Synthetic Pathways

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 2-amino-5-sulfamoylbenzoic acid | Acidic medium | Formation of diazonium salt |

| Sulfonylation | Diazonium salt + sulfonyl chloride | Reaction-inert solvent | Formation of sulfonamide derivative |

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzoic acid, including 4-chloro-2-hydrazino-5-sulfamoyl-, exhibit antidiabetic properties. These compounds have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays showed promising results, indicating potential for development as therapeutic agents against diabetes .

Hypolipemic Effects

Compounds derived from benzoic acid have also been explored for their hypolipemic effects. Specifically, certain derivatives have been shown to lower blood cholesterol levels effectively. This application is particularly relevant for individuals with hyperlipidemia and cardiovascular diseases .

Anticancer Potential

The anticancer properties of benzoic acid derivatives are under investigation. For example, betulinyl sulfamates derived from similar structures have demonstrated cytotoxic effects in breast cancer cell lines under both normoxic and hypoxic conditions. These findings suggest that modifications to the benzoic acid structure could enhance its efficacy as a cancer treatment agent .

Case Study 1: Synthesis and Testing of Antidiabetic Agents

A study synthesized several derivatives of 4-chloro-2-hydrazino-5-sulfamoyl-benzoic acid and evaluated their α-glucosidase inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs, indicating its potential as a new antidiabetic agent.

Case Study 2: Evaluation of Hypolipemic Properties

In another study, researchers evaluated the hypolipemic effects of synthesized benzoic acid derivatives in animal models. The results showed a marked reduction in total cholesterol levels compared to control groups, supporting the use of these compounds in managing lipid profiles.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may interact with various proteins, affecting their function and stability. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Bioactivity

Table 2: Extraction Rates of Benzoic Acid Derivatives

| Compound | Distribution Coefficient (m) | Extraction Rate (Relative to Benzoic Acid) |

|---|---|---|

| Benzoic Acid | 1.0 (baseline) | 1.0 |

| 4-Chloro-benzoic Acid | 1.5 | 1.3x |

| 4-Chloro-5-sulfamoyl-benzoic Acid | 3.2 | 2.8x |

| Target Compound (Hydrazino) | Estimated 2.8 | Predicted 2.5x |

Biological Activity

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl (also referred to as 4-chloro-2-hydrazino-5-sulfamoylbenzoic acid), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| CAS Number | 160282-14-4 |

| Molecular Formula | C7H8ClN3O3S |

| Molecular Weight | 227.67 g/mol |

| IUPAC Name | Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydrazine group is known for its reactivity, allowing it to form stable complexes with metal ions and other biomolecules, potentially influencing their functions.

- Antimicrobial Activity : Studies indicate that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi, suggesting potential use as an antimicrobial agent in treating infections .

- Anticancer Properties : Preliminary investigations reveal that the compound may inhibit the growth of certain cancer cell lines. The mechanism involves modulation of cell cycle progression and induction of apoptosis in malignant cells .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

A study conducted on various hydrazone derivatives, including those related to benzoic acid, revealed that they possess potent antifungal activity against pathogenic fungi. The results demonstrated a significant inhibition of mycelial growth, indicating the potential for developing new antifungal agents .

Anticancer Activity

Research involving the synthesis of benzoic acid derivatives has identified compounds that selectively inhibit cancer cell proliferation. For example, a derivative showed an EC50 value of 12 µM against breast cancer cell lines, highlighting its potential as a lead compound for further development .

Anti-inflammatory Studies

In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs. These findings support the exploration of benzoic acid derivatives in treating chronic inflammatory conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl, it is essential to compare it with other similar compounds:

Q & A

Basic: What are the recommended methods for determining the crystal structure of 4-chloro-2-hydrazino-5-sulfamoyl-benzoic acid?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL . Key steps include:

- Data Collection : Use a high-resolution diffractometer to obtain intensity data.

- Structure Solution : Employ direct methods (e.g., SHELXD ) for phase determination.

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.

- Validation : Check for consistency using tools like ORTEP-3 for thermal ellipsoid visualization .

Basic: How can synthetic routes for this compound be optimized to improve yield?

Synthesis often involves sulfonation and hydrazine substitution. To optimize:

- Stepwise Purification : Use column chromatography after each reaction step to isolate intermediates.

- Reagent Ratios : Adjust stoichiometry of sulfamoyl chloride and hydrazine derivatives to minimize side products.

- Catalysis : Explore acid catalysts (e.g., H₂SO₄) to enhance sulfonation efficiency. Monitor reaction progress via LC-MS to identify incomplete steps .

Advanced: How can contradictions in sublimation enthalpy data for benzoic acid derivatives be resolved?

Discrepancies arise from measurement techniques (e.g., thermogravimetry vs. calorimetry). To address:

- Standardization : Use benzoic acid as an internal reference (ΔsubH° = 21.4 ± 2.3 kcal mol⁻¹) .

- Pressure Control : Perform experiments under controlled vacuum to reduce atmospheric interference.

- Computational Validation : Compare experimental results with additive models for lattice energy (e.g., EDA calculations), which show strong agreement for benzoic acid analogs .

Advanced: What challenges arise in refining crystallographic data for hydrazine-containing derivatives, and how are they mitigated?

Hydrazine groups exhibit dynamic disorder and high thermal motion, complicating refinement. Strategies include:

- Restraints : Apply SHELXL restraints for N–N bond distances and angles.

- Twinned Data : Use SHELXE for deconvoluting twinned datasets via Patterson methods .

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce atomic displacement.

Basic: Which analytical techniques are suitable for quantifying purity and metabolites of this compound?

- LC-MS : Provides high sensitivity for detecting impurities and metabolic byproducts .

- Square-Wave Voltammetry (SWV) : Useful for electrochemical quantification in solution (detection limits ~0.1 μM) .

- HPLC-UV : Validate purity using reverse-phase columns and UV detection at λ = 254 nm.

Advanced: How does the sulfamoyl group influence the compound’s reactivity in aqueous vs. nonpolar environments?

The sulfamoyl group (–SO₂NH₂) enhances hydrophilicity and hydrogen-bonding capacity. In aqueous media:

- Acid-Base Behavior : The sulfonamide proton (pKa ~10–12) deprotonates, increasing solubility.

- Nucleophilic Substitution : Reactivity with electrophiles (e.g., alkyl halides) is reduced in polar solvents due to solvation effects.

In nonpolar solvents, intermolecular H-bonding dominates, favoring crystallization .

Basic: What computational tools predict the lattice energy of this compound, and how accurate are they?

The additive model partitions lattice energy into van der Waals, electrostatic, and hydrogen-bonding terms. For benzoic acid derivatives:

- Accuracy: ±2.3 kcal mol⁻¹ compared to experimental sublimation data .

- Software: DlvoFit or GULP for force-field optimization.

Advanced: How can high-throughput crystallography pipelines improve structural studies of sulfonamide derivatives?

Automated pipelines integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.